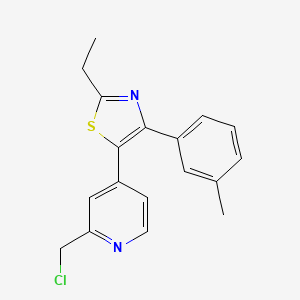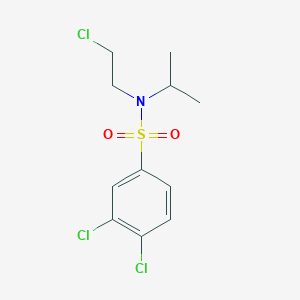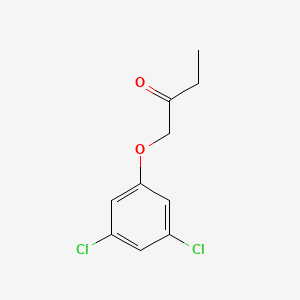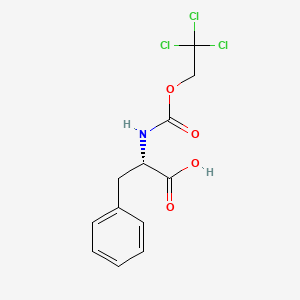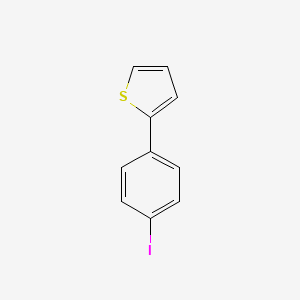
2-(4-Iodo-phenyl)-thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-phenyl)-thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing one sulfur atom The compound this compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with an aryl halide, such as 4-iodobromobenzene, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Iodo-phenyl)-thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions to replace the iodine atom.
Major Products Formed:
Substituted Thiophenes: Resulting from substitution reactions.
Coupled Products: Formed through cross-coupling reactions with various organic groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-phenyl)-thiophene has diverse applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of biologically active compounds.
Material Science: Utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-phenyl)-thiophene depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Iodothiophene: A related compound with an iodine atom directly attached to the thiophene ring.
4-Iodophenylthiophene: Similar structure but with the iodine atom on the phenyl ring.
Uniqueness: 2-(4-Iodo-phenyl)-thiophene is unique due to the specific positioning of the iodine atom, which can influence its reactivity and applications compared to other thiophene derivatives .
Eigenschaften
Molekularformel |
C10H7IS |
|---|---|
Molekulargewicht |
286.13 g/mol |
IUPAC-Name |
2-(4-iodophenyl)thiophene |
InChI |
InChI=1S/C10H7IS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |
InChI-Schlüssel |
NGZYKRHLXDUIFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


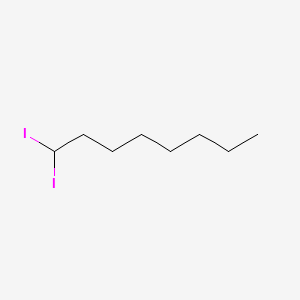
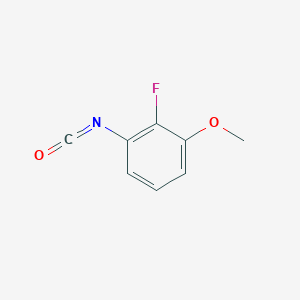

![{1-[(2-Methylacryloyl)oxy]ethane-1,1-diyl}bis(phosphonic acid)](/img/structure/B8505445.png)
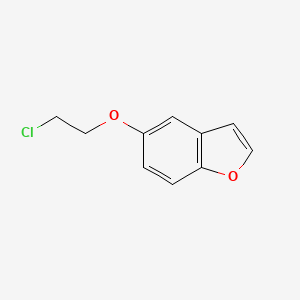
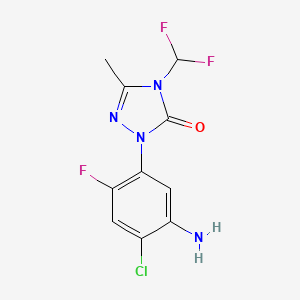
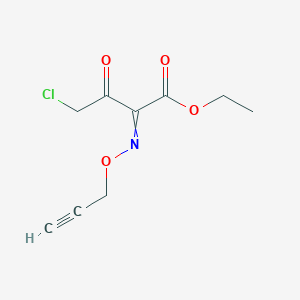
![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide](/img/structure/B8505478.png)
